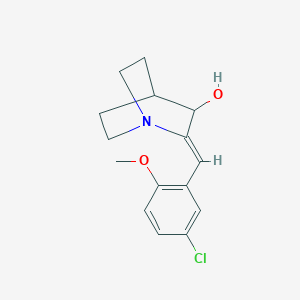
N~3~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~3~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide, also known as U-47700, is a synthetic opioid drug with potent analgesic properties. It was first synthesized in the 1970s by a team of researchers at Upjohn Pharmaceuticals, and has since been the subject of extensive scientific research.
Mécanisme D'action
N~3~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide works by binding to the mu-opioid receptor in the brain and spinal cord, which results in the inhibition of pain signals and the production of feelings of euphoria and relaxation. It also affects other neurotransmitters, such as dopamine and norepinephrine, which contribute to its analgesic and psychoactive effects.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects on the body, including the suppression of respiratory function, the reduction of heart rate and blood pressure, and the inhibition of gastrointestinal motility. It also has the potential to cause addiction and dependence, as well as a range of adverse effects, such as nausea, vomiting, and constipation.
Avantages Et Limitations Des Expériences En Laboratoire
N~3~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide has several advantages for use in lab experiments, including its potent analgesic properties, its ability to produce consistent and predictable effects, and its relatively low cost and availability. However, it also has several limitations, such as its potential for abuse and dependence, its potential for adverse effects, and the need for specialized equipment and expertise to handle and administer it safely.
Orientations Futures
There are several potential future directions for research on N~3~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide, including the development of new and more effective pain management strategies, the investigation of its potential use in the treatment of addiction and dependence, and the exploration of its potential as a therapeutic agent in other areas, such as depression and anxiety. Further research is also needed to better understand the long-term effects of this compound use, as well as its potential for abuse and dependence.
Méthodes De Synthèse
The synthesis of N~3~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide involves several steps, including the reaction of 3-chloro-2-methylbenzoyl chloride with N,N-dimethylpiperidinone, followed by reduction with sodium borohydride and subsequent reaction with succinic anhydride. The final product is then purified using various chromatographic techniques.
Applications De Recherche Scientifique
N~3~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide has been the subject of numerous scientific studies, particularly in the field of pain management. Its potent analgesic properties make it a promising candidate for the treatment of chronic pain conditions, such as cancer pain and neuropathic pain. It has also been studied for its potential use in anesthesia and as a replacement for traditional opioids, such as morphine and fentanyl.
Propriétés
IUPAC Name |
3-N-(3-chloro-2-methylphenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2/c1-11-13(17)7-4-8-14(11)18-15(21)12-6-5-9-20(10-12)16(22)19(2)3/h4,7-8,12H,5-6,9-10H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLOVYWSCHYZOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2CCCN(C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}cyclopropanecarbonitrile hydrochloride](/img/structure/B5316966.png)
![1-{[1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-2-oxopiperidin-3-yl]methyl}piperidine-4-carbonitrile](/img/structure/B5316967.png)
![{1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]-4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5316975.png)
![N-{1-[1-(4-aminopyrimidin-2-yl)piperidin-4-yl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5316977.png)
![N-(5-methyl-3-isoxazolyl)-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5316985.png)
![3-methyl-8-[(3-methyl-1-benzothien-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5316986.png)
![3-[{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]propane-1,2-diol](/img/structure/B5316992.png)
![N-(2,3-dimethylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5316993.png)

![2-[(5-cyclopentyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5317016.png)
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B5317035.png)
![N-[2-(tert-butylthio)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5317041.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(3-pyrrolidinyl)benzamide](/img/structure/B5317046.png)
![N-(3-fluorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5317055.png)